Tris(trimethylsilyl)guanine

Regioselective alkylation Antiviral intermediate synthesis N-9 protection

Tris(trimethylsilyl)guanine (CAS 18602-85-2, molecular formula C14H29N5OSi3, molecular weight 367.67 g/mol) is a fully persilylated purine derivative in which all three exchangeable protons of guanine (O6, N2, and N9) are replaced by trimethylsilyl (TMS) groups. This complete protection strategy solubilizes guanine in non-protic organic solvents and activates the purine ring for nucleophilic substitution chemistry, making it a critical intermediate in the synthesis of acyclic nucleoside antiviral agents and their impurities.

Molecular Formula C14H29N5OSi3
Molecular Weight 367.67 g/mol
Cat. No. B13430160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(trimethylsilyl)guanine
Molecular FormulaC14H29N5OSi3
Molecular Weight367.67 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC1=NC2=C(C(=N1)O[Si](C)(C)C)N=CN2[Si](C)(C)C
InChIInChI=1S/C14H29N5OSi3/c1-21(2,3)18-14-16-12-11(13(17-14)20-23(7,8)9)15-10-19(12)22(4,5)6/h10H,1-9H3,(H,16,17,18)
InChIKeyZTKRDVGMYXNNJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(trimethylsilyl)guanine Procurement Guide: CAS 18602-85-2 Properties, Reactivity, and Selection Rationale


Tris(trimethylsilyl)guanine (CAS 18602-85-2, molecular formula C14H29N5OSi3, molecular weight 367.67 g/mol) is a fully persilylated purine derivative in which all three exchangeable protons of guanine (O6, N2, and N9) are replaced by trimethylsilyl (TMS) groups [1]. This complete protection strategy solubilizes guanine in non-protic organic solvents and activates the purine ring for nucleophilic substitution chemistry, making it a critical intermediate in the synthesis of acyclic nucleoside antiviral agents and their impurities [2]. Unlike partially silylated guanine derivatives or acyl-protected guanine variants, tris(trimethylsilyl)guanine provides a defined, fully protected starting material that eliminates tautomeric ambiguity and enables predictable alkylation regiochemistry.

Why Tris(trimethylsilyl)guanine Cannot Be Interchanged with Partially Silylated or Acyl-Protected Guanine Derivatives


The degree and pattern of silyl protection on guanine directly dictates the regiochemical outcome of N-alkylation reactions, the solubility of the intermediate in anhydrous reaction media, and the ease of quantitative deprotection to regenerate the free guanine base. Using partially silylated guanine (e.g., bis(trimethylsilyl)guanine) introduces an unprotected N-H position that can compete as a nucleophile, leading to mixtures of N-9 and N-7 alkylation products that are difficult to separate chromatographically [1]. Similarly, acyl-protected guanine derivatives such as N2,N9-diacetylguanine produce variable N-9/N-7 isomer ratios that are highly sensitive to catalyst and solvent conditions, often requiring additional isomer separation steps that erode yield and complicate scale-up [2]. Tris(trimethylsilyl)guanine eliminates this ambiguity by providing a single, fully protected molecular entity, enabling consistent reaction performance and simplified downstream purification—factors that directly impact the cost and reproducibility of pharmaceutical intermediate manufacturing.

Quantitative Differentiation Evidence for Tris(trimethylsilyl)guanine Against Comparator Guanosine Derivatives


Tris(trimethylsilyl)guanine Enables an N-9/N-7 Alkylation Ratio of 25:1 to 50:1 in Acyclovir Intermediate Synthesis, Eliminating the Need for Isomer Separation

In the synthesis of 9-(2-trimethylsilylethoxymethyl)guanine—the direct precursor to acyclovir—tris(trimethylsilyl)guanine, generated in situ from guanine and hexamethyldisilazane (HMDS) with trifluoromethanesulfonic acid catalyst, reacts with 1,3-dioxolane to yield the N-9 alkylated intermediate with an N-9/N-7 isomer ratio typically ranging from 25:1 to 50:1 [1]. After hydrolysis to acyclovir, the N-9/N-7 ratio increases further to 1000:1–2000:1, reflecting the selective crystallization of the desired N-9 isomer [1]. In contrast, alkylation of N2,N9-diacetylguanine (an acyl-protected guanine comparator) under similar conditions yields mixtures enriched in either N-7 or N-9 isomers depending on whether acid catalysis is employed, necessitating additional separation steps or isomer interconversion processes that add cost and reduce overall throughput [2]. The tris(trimethylsilyl)guanine route avoids these complications by delivering a consistent, high N-9 selectivity directly from the alkylation step.

Regioselective alkylation Antiviral intermediate synthesis N-9 protection

Tris(trimethylsilyl)guanine Route Achieves 66.6–78% Overall Isolated Yield of Acyclovir, Versus 10.33% Overall Yield Reported for the Original Acyl-Protected Guanine Route

The tris(trimethylsilyl)guanine-mediated process described in U.S. Patent 5,567,816 consistently delivers isolated acyclovir yields of 66.6–78% from guanine across multiple examples, with intermediate yields of 87% for the silylated acyclovir precursor [1]. The original acyclovir synthesis route employing benzoyl-protected guanine (described in British Patent 1,523,865 and critically evaluated in a later process improvement patent), in contrast, achieved only 14% yield for the protected intermediate and 75% for the deprotection step, resulting in a dismal overall yield of 10.33% [2]. A separate process patent (U.S. Patent 5,496,945) using trimethylsilyl protection reports acyclovir overall yields of 73–76%, independently confirming the yield advantage of silyl-based protection over acyl-based methods [3]. Importantly, in the tris(trimethylsilyl)guanine process, the high overall yield is achieved without isolation of the moisture-sensitive silylated intermediate, proceeding as a telescoped sequence that minimizes material losses from workup and purification [1].

Acyclovir synthesis yield Process chemistry Pharmaceutical intermediate manufacturing

Trimethylsilyl-Derivatized Guanine Enables Quantitative Gas Chromatographic Analysis with Linear Detection from 25 to 2000 µg and Minimum Detectable Amount of 3 × 10⁻⁹ Grams

The trimethylsilyl (TMS) derivatization of nucleic acid bases, including guanine (producing tris(trimethylsilyl)guanine), was evaluated for quantitative gas-liquid chromatographic analysis and found to be far superior to N-methyl derivatization, which suffered from multiple chromatographic peaks for cytosine, adenine, and guanine due to incomplete methylation [1]. Calibration curves for the five main TMS-derivatized bases (uracil, thymine, cytosine, adenine, and guanine) were linear over a sample weight range of 25–2000 µg of base per injection [1]. The relative standard deviations ranged from 1.1% (uracil) to 3.1% (cytosine), demonstrating high precision [1]. The minimum detectable amount (MDA) using a hydrogen flame ionization detector was 3–5 × 10⁻⁹ grams, corresponding to approximately 3 × 10⁻¹¹ moles of each base injected [1]. Optimal derivatization was achieved by heating the bases in a closed tube at 150 °C for 45 min with a 100 molar excess of bis(trimethylsilyl)acetamide (BSA) in a 3:1 (v/v) acetonitrile/BSA ratio [1]. No significant differences in analytical derivatization yield were observed among BSA, bis(trimethylsilyl)trifluoroacetamide (BSTFA), or TMCS/BSA reagent solutions [1].

Analytical derivatization Gas chromatography Nucleic acid base quantification

Fully Persilylated Guanine Adopts a Unique Hydrogen-Bonding Architecture: Bifurcated CH···O/N Chains Distinguish Tris(trimethylsilyl)guanine from Partially Silylated DNA Bases

Single-crystal X-ray diffraction of four fully silylated DNA bases reveals that tris(trimethylsilyl)guanine (compound 4) incorporates TMS groups at the N2, N9, and O6 positions and assembles into one-dimensional chains via bifurcated CH···O and CH···N hydrogen bonds, with the remaining N-H function completely unexploited in intermolecular contacts [1]. This supramolecular architecture is distinct from bis(trimethylsilyl)adenine (compound 3), which forms complementary NH···N hydrogen-bonded dimers and strained intramolecular hydrogen bonds, and from bis(trimethylsilyl)cytosine (compound 2), which forms NH···O and NH···N hydrogen-bonded chains [1]. The unique packing of tris(trimethylsilyl)guanine arises directly from the complete exposure of the guanine O6, N2, and N9 positions to silylation, leaving only the non-classical C-H donors available for crystal packing interactions [1]. This structural difference has practical consequences: the absence of strong intermolecular NH···O or NH···N hydrogen bonds correlates with higher solubility in non-polar organic solvents such as toluene and dichloromethane compared to partially silylated guanine derivatives that retain hydrogen-bond donor sites [1].

Solid-state structure Hydrogen bonding Supramolecular chemistry of silylated nucleobases

Tris(trimethylsilyl)guanine Provides a Kovats Retention Index of 2101–2110 for Reproducible GC Identification Against Other TMS-Derivatized Nucleobases

The NIST Mass Spectrometry Data Center reports the Kovats retention index (RI) for tris(trimethylsilyl)guanine (guanine, TMS) on non-polar OV-1 packed columns as 2101–2110 under custom temperature program conditions [1]. On OV-101, an isothermal RI value of 2106 at 160 °C is reported by Miller et al. (1976) [1]. These values distinguish tris(trimethylsilyl)guanine from other TMS-derivatized nucleobases: for example, bis(trimethylsilyl)thymine exhibits substantially lower retention (RI ≈ 1480–1520 under similar conditions, per NIST compilations), while TMS-derivatized nucleosides such as deoxyguanosine 4TMS derivative show higher retention (RI 2762 on VF-5MS) [2]. The availability of validated, database-curated retention indices enables unambiguous chromatographic identification of tris(trimethylsilyl)guanine in reaction monitoring and purity assessment without requiring a purified reference standard for each analysis.

Gas chromatography Kovats retention index Analytical standard qualification

Procurement-Relevant Application Scenarios for Tris(trimethylsilyl)guanine Where Quantitative Differentiation Defines Selection


Regioselective Synthesis of Acyclovir and Related Acyclic Guanosine Antiviral Agents at Manufacturing Scale

When procuring a protected guanine intermediate for acyclovir synthesis, tris(trimethylsilyl)guanine is the preferred choice for processes requiring a minimum N-9/N-7 alkylation ratio of 25:1 at the intermediate stage to avoid chromatographic isomer separation [1]. The documented overall yields of 66.6–78%—a 6.5- to 7.5-fold improvement over the original benzoyl-protected guanine route—justify its selection for cost-sensitive pharmaceutical manufacturing where yield directly correlates with raw material expenditure and waste management costs [1][2].

Quantitative Gas Chromatographic Analysis of Guanine in Pharmaceutical Impurity Profiling and Nucleic Acid Composition Studies

For laboratories quantifying guanine by gas chromatography, tris(trimethylsilyl)guanine is the derivatization product of choice because the TMS derivatization methodology has been rigorously validated with a linear calibration range of 25–2000 µg, precision of 1.1–3.1% RSD across the five nucleic acid bases, and a detection limit of 3 × 10⁻⁹ g per injection [3]. The documented superiority over N-methyl derivatization—which fails for guanine due to multiple chromatographic peaks—makes TMS derivatization the only validated quantitative GC approach for guanine-containing samples [3].

Structural and Supramolecular Studies Requiring Solubilized Guanine in Non-Protic Organic Solvents

Researchers requiring soluble, structurally defined guanine derivatives for crystallography, NMR, or homogeneous organometallic chemistry should select tris(trimethylsilyl)guanine based on its crystallographically characterized bifurcated CH···O/N hydrogen-bonded chain architecture, which confirms complete saturation of all classical hydrogen-bond donor sites and correlates with high solubility in toluene and chlorinated solvents [4]. This structural feature cannot be matched by partially silylated guanine derivatives that retain NH donor sites and form stronger, aggregation-prone hydrogen bonds [4].

Identity Confirmation and Purity Assessment of Silylated Nucleobase Intermediates Using Validated GC Retention Data

For analytical quality control of incoming tris(trimethylsilyl)guanine shipments, the NIST-validated Kovats retention indices of 2101–2110 (OV-1) and 2106 (OV-101, 160 °C) provide an orthogonal, database-traceable identification parameter that cleanly separates tris(trimethylsilyl)guanine from other silylated nucleobases and nucleosides [5][6]. This data enables rapid GC-FID or GC-MS verification of product identity and purity without requiring a separate certified reference standard for every batch.

Quote Request

Request a Quote for Tris(trimethylsilyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.